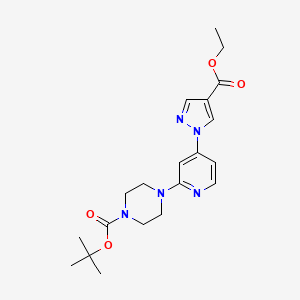

tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a piperazine-carboxylate group and an ethoxycarbonyl-functionalized pyrazole moiety. Its molecular formula is C₁₇H₂₅N₃O₄, with a molecular weight of 335.40 g/mol (CAS 201809-20-3) .

Properties

IUPAC Name |

tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)16-6-7-21-17(12-16)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOJMYHWQWPYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole and Pyridine Precursors

Pyrazole derivatives are synthesized via cyclization reactions involving hydrazines and β-keto esters or related compounds, followed by functionalization with ethoxycarbonyl groups. The pyridine derivatives are prepared through nucleophilic aromatic substitution or via Suzuki-Miyaura coupling of halogenated pyridines with boronic acids.

Construction of the Piperazine Core

The piperazine core is assembled through nucleophilic substitution reactions involving halogenated intermediates and piperazine derivatives, often employing Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions to attach heterocyclic groups.

Key Coupling Reactions

- Amide bond formation : Achieved using coupling reagents such as HATU or EDCI, in the presence of bases like DIPEA, to connect carboxylic acids with amines.

- Suzuki-Miyaura coupling : Used to attach the pyrazolyl moiety to the pyridine-piperazine scaffold, employing Pd catalysts and boronic acids.

- Protection and deprotection steps : Boc groups are used to protect amines during multi-step reactions, removed under acidic conditions (e.g., TFA in dichloromethane).

Final Deprotection and Purification

The final step involves removing protecting groups such as Boc with TFA or HCl, followed by purification techniques like chromatography or recrystallization to yield the target compound with >98% purity.

Representative Synthetic Schemes

| Step | Reaction Type | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Methyl 2,4-dibromobutanoate + 3-bromophenol | - | Produces intermediate 25 |

| 2 | Hydrolysis | LiOH, THF/MeOH/H2O | - | Converts esters to acids |

| 3 | Amide coupling | HATU, DIPEA | 83-87% | Forms key amide intermediates |

| 4 | Suzuki coupling | Pd(PPh3)4, boronic acid | 76-81% | Attaches pyrazolyl group |

| 5 | Boc deprotection | TFA/CH2Cl2 | ~99% | Final deprotection step |

(Note: Similar schemes are used for compounds 6-8, with variations in starting materials and coupling partners.)

Data Tables of Synthetic Routes

| Compound | Starting Material | Key Reaction | Reagents/Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1-5 | Ethyl (R)-1-(3-( (1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl) oxy) phenyl) piperidine-3-carboxylate | Amide coupling, Suzuki coupling | HATU, Pd catalysis | 83-87% | Multi-step synthesis |

| 6 | 3-Bromophenol + methyl 2,4-dibromobutanoate | Nucleophilic substitution | K2CO3, DMF | - | Intermediate for further coupling |

| 7 | 3-Bromophenol + methyl 1-bromocyclopentane-1-carboxylate | Similar to 6 | K2CO3, DMF | - | Cyclopentane derivative |

| 8 | 3-Bromophenol + ethyl 2-bromo-2-phenylacetate | Similar to 6 | K2CO3, DMF | - | Aromatic derivative |

Research Findings and Optimization

Research indicates that:

- Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yields.

- Protection-deprotection strategies are critical to prevent side reactions, especially during amide bond formation.

- Purification techniques like preparative HPLC and recrystallization are essential to achieve high purity (>98%).

Recent studies emphasize the importance of optimizing Suzuki coupling conditions, including ligand choice and base, to enhance coupling efficiency for complex heterocyclic compounds like this one.

Notes and Considerations

- Scalability : The synthetic routes are adaptable for scale-up, with attention to catalyst recovery and waste management.

- Yield optimization : Sequential optimization of each step, especially coupling reactions, can improve overall yield.

- Environmental impact : Use of greener solvents and catalytic systems is recommended for sustainable synthesis.

Chemical Reactions Analysis

Deprotection of the tert-Butyloxycarbonyl (Boc) Group

The Boc group on the piperazine ring is susceptible to acidic cleavage, yielding the free secondary amine. This reaction is critical for generating reactive intermediates in medicinal chemistry.

Example :

Treatment with HCl in dioxane removes the Boc group, enabling subsequent alkylation or acylation at the piperazine nitrogen .

Hydrolysis of the Ethoxycarbonyl Ester

The ethoxycarbonyl group on the pyrazole undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.

Key Insight :

Hydrolysis rates depend on steric hindrance from the pyridine and piperazine rings, with complete conversion requiring prolonged heating.

Functionalization of the Piperazine Amine

After Boc deprotection, the free amine undergoes reactions typical of secondary amines:

Acylation

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Room temperature | Acetyl chloride, triethylamine | N-Acetylpiperazine derivative |

Alkylation

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Reflux in DMF | Methyl iodide, K₂CO₃ | N-Methylpiperazine analog |

Application :

These reactions are pivotal for modifying pharmacokinetic properties in drug discovery .

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring, activated by electron-withdrawing groups (e.g., pyrazole), can participate in SNAr reactions if a leaving group (e.g., halide) is present.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| Pd-catalyzed coupling | Suzuki-Miyaura conditions | Biaryl or heteroaryl derivatives (if halogen substituent present) |

Note :

The current structure lacks a halogen, but brominated precursors (e.g., tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate) undergo cross-couplings .

Pyrazole Ring Reactivity

The pyrazole’s ethoxycarbonyl group enables transesterification or aminolysis:

| Reaction Type | Conditions | Product |

|---|---|---|

| Transesterification | Methanol, H₂SO₄ catalyst | Methyl ester analog |

| Aminolysis | Ammonia in ethanol | Pyrazole-4-carboxamide |

Structural Impact :

Modifying the ester alters electronic properties and hydrogen-bonding capacity, influencing biological activity .

Coordination Chemistry

The pyrazole and pyridine nitrogen atoms can act as ligands in metal complexes.

| Metal | Conditions | Application |

|---|---|---|

| Mn(II) or Cu(II) | Aqueous/organic solvent mix | Catalytic or supramolecular architectures |

Example :

Mn(II) complexes with similar ligands exhibit catalytic activity in oxidation reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the ethoxycarbonyl group enhances the compound's affinity for biological targets, potentially leading to the development of novel anticancer agents. A study demonstrated that structurally similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may follow suit .

Antimicrobial Properties : Compounds containing piperazine and pyrazole moieties have been explored for their antimicrobial activities. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development .

Agrochemicals

Pesticide Development : The unique structure of this compound allows for potential applications in agrochemicals, specifically as a pesticide. The ethoxycarbonyl group may provide enhanced stability and efficacy against pests. Research into similar compounds has shown promising results in pest control efficacy, warranting further exploration of this compound's potential in agricultural applications .

Material Science

Polymer Chemistry : The ability to modify polymer properties through functional groups makes this compound useful in material science. The tert-butyl and ethoxycarbonyl groups can be used to tailor the physical and chemical properties of polymers, enhancing their applicability in various industrial processes .

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrazole derivatives, including compounds similar to tert-butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate) for their anticancer properties. Results indicated that modifications at the piperazine position significantly influenced cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values below 10 µM .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of piperazine were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that specific substitutions on the piperazine ring enhanced antimicrobial activity, suggesting that this compound could be optimized for improved efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Several analogs modify the pyridine substituents while retaining the piperazine-carboxylate backbone:

Key Observations :

Pyrazole and Triazole Derivatives

Variations in the heterocyclic substituent significantly alter physicochemical properties:

Key Observations :

- Microwave-assisted synthesis (100°C, 30 min) in contrasts with conventional heating (140°C, 16h) for pyrazole coupling in , highlighting efficiency trade-offs.

- Triazole derivatives (58% yield) exhibit lower yields compared to ferrocenyl analogs (91%) , suggesting steric or electronic challenges in heterocyclic coupling.

Modifications in the Piperazine-Carboxylate Region

Alterations to the piperazine ring or carboxylate group impact solubility and reactivity:

Key Observations :

Analytical Data

- LC-MS : Trifluoromethyl analogs (A10, A11) show m/z 332.3–332.4 , while the hydrolyzed pyrazole-carboxylic acid derivative exhibits m/z 311.3 .

- Crystallography : A fluorophenyl-pyrazole analog crystallizes in a triclinic system (α = 88.85°, β = 81.21°) , suggesting structural rigidity compared to flexible ethoxycarbonyl derivatives.

Biological Activity

tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate, identified by CAS number 782493-64-5, is a compound with potential biological activity that warrants comprehensive exploration. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological implications.

The molecular formula of the compound is with a molecular weight of approximately 401.46 g/mol. The compound features a tert-butyl group, a piperazine moiety, and a pyrazole derivative, which are known to enhance biological activity through diverse mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C20H27N5O4 |

| Molecular Weight | 401.46 g/mol |

| CAS Number | 782493-64-5 |

| Purity | 95% |

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole and piperazine rings followed by the introduction of the ethoxycarbonyl group. Detailed procedures can be found in specialized chemical literature.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole show activity against various strains of bacteria and fungi. In particular, compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing promising results in terms of Minimum Inhibitory Concentration (MIC) values.

Anti-Tubercular Activity

A relevant study highlighted that certain pyrazole derivatives exhibited MIC values as low as against Mycobacterium tuberculosis . Although specific data for this compound remains limited, its structural similarities suggest potential anti-tubercular properties.

Anticancer Potential

Compounds featuring similar structural motifs have also been evaluated for their anticancer activities. For example, certain piperazine derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range . The presence of the ethoxycarbonyl and pyrazole groups may contribute to these effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Case Study 1: Anti-Tubercular Activity Evaluation

In a comparative study involving various substituted piperazines, compounds with pyrazole substitutions were shown to significantly inhibit Mycobacterium tuberculosis growth. One compound demonstrated an IC50 value of , indicating strong anti-mycobacterial activity .

Case Study 2: Cytotoxicity Assessment

A series of piperazine-based compounds were tested against A431 and Jurkat cell lines. Compounds similar to this compound exhibited IC50 values less than that of doxorubicin in both cell lines, suggesting potential as anticancer agents .

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates purified?

Methodological Answer:

A typical synthetic route involves coupling pyridinyl and piperazine moieties via nucleophilic aromatic substitution. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyridine derivatives (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C for 12 hours using K₂CO₃ as a base, achieving yields up to 88.7% . Purification is performed via silica gel chromatography with gradients of hexane/ethyl acetate (8:1 to 4:1) to isolate intermediates. Post-reaction, filtration and vacuum concentration are critical steps to remove unreacted reagents .

Advanced: How can researchers optimize coupling reactions involving pyridinyl and piperazine moieties?

Methodological Answer:

Optimization hinges on catalyst selection and reaction conditions. Palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) with XPhos ligands enhance Suzuki-Miyaura couplings for aryl boronate intermediates, as demonstrated in a 42% yield under sealed conditions at 100°C . Solvent choice (e.g., acetonitrile vs. 1,4-dioxane) and base (K₂CO₃ vs. Na₂CO₃) significantly affect reaction rates and yields. Microwave-assisted synthesis or elevated temperatures (110–120°C) may improve efficiency for sterically hindered substrates .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., pyridin-2-yl protons at δ 8.50–7.17 ppm) and confirms Boc-group integrity .

- LCMS: Validates molecular weight (e.g., m/z 348.1 [M+H]⁺ for intermediates) .

- X-ray crystallography: Resolves piperazine ring conformation (chair vs. boat) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced: How do crystal structure analyses inform molecular conformation and reactivity?

Methodological Answer:

Single-crystal X-ray diffraction (e.g., triclinic P1 space group with a = 6.0568 Å, b = 12.0047 Å) reveals the piperazine ring adopts a chair conformation, while the pyrazol-1-yl group exhibits a planar geometry . Hydrogen bonds (e.g., O–H⋯N) and π-π stacking between aromatic rings (dihedral angle = 25.61°) influence solid-state packing and solubility. These insights guide derivatization strategies to enhance solubility or target binding .

Basic: What safety precautions are recommended during synthesis?

Methodological Answer:

- GHS Classification: Category 4 acute toxicity (oral); requires PPE (gloves, respiratory protection) and eye/face shields .

- Handling: Use fume hoods for reactions involving volatile solvents (1,4-dioxane, acetonitrile).

- Waste Disposal: Neutralize acidic/basic residues before disposal. Trituration with ethyl acetate is advised for product isolation .

Advanced: How can researchers resolve contradictions in reported yields for similar piperazine derivatives?

Methodological Answer:

Yield discrepancies (e.g., 42% vs. 88.7% for analogous couplings) arise from:

- Catalyst loading: Higher Pd(0) concentrations (0.1–0.2 equiv) improve cross-coupling efficiency .

- Solvent polarity: Polar aprotic solvents (DMF, acetonitrile) favor SNAr reactions but may increase side products .

- Temperature control: Prolonged heating (>12 hours) at 110°C degrades heat-sensitive intermediates, reducing yields. Real-time LCMS monitoring identifies optimal reaction termination points .

Basic: What purification methods are effective for removing unreacted starting materials?

Methodological Answer:

- Column chromatography: Silica gel with EtOAc/MeOH (25:1 + 0.25% Et₃N) resolves Boc-protected intermediates from polar byproducts .

- Acid-base extraction: HCl treatment (4 M in dioxane) deprotects Boc groups, followed by K₂CO₃ neutralization to isolate free piperazines .

- Recrystallization: Hexane/ethyl acetate mixtures (8:1) yield high-purity solids (>99% by HPLC) .

Advanced: How does steric hindrance from the ethoxycarbonyl group impact reaction pathways?

Methodological Answer:

The ethoxycarbonyl group at the pyrazole-4-position introduces steric bulk, slowing nucleophilic attacks on adjacent pyridin-2-yl positions. Computational modeling (DFT) predicts increased activation energy for SNAr reactions, necessitating higher temperatures (120°C) or microwave assistance. Steric maps from X-ray data (e.g., C25H26ClFN4O3) guide regioselective modifications to mitigate hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.